2-{2-[(3-Hydroxyphenyl)amino]-1,3-thiazol-4-yl}acetic acid
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Overview
Description
2-{2-[(3-Hydroxyphenyl)amino]-1,3-thiazol-4-yl}acetic acid is a heterocyclic compound that contains a thiazole ring substituted with a hydroxyphenylamino group and an acetic acid moiety. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties . The presence of the hydroxyphenylamino group enhances the compound’s potential for various biological interactions.
Mechanism of Action
Target of Action
Compounds with similar structures have been known to target enzymes like mitogen-activated protein kinase 8 .
Mode of Action
Compounds with similar structures have been known to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Compounds with similar structures have been known to affect various pathways, leading to downstream effects such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Result of Action
Compounds with similar structures have been known to have significant antioxidative potential, which is important for modulating oxidative stress pathways in cancer treatment or synergizing cancer cells to chemotherapeutics .
Action Environment
The environment can significantly influence the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(3-Hydroxyphenyl)amino]-1,3-thiazol-4-yl}acetic acid typically involves the condensation of 3-hydroxyaniline with a thiazole derivative. One common method includes the reaction of 3-hydroxyaniline with 2-bromoacetic acid in the presence of a base, followed by cyclization with thiourea to form the thiazole ring . The reaction conditions often require refluxing in an appropriate solvent such as ethanol or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-{2-[(3-Hydroxyphenyl)amino]-1,3-thiazol-4-yl}acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The thiazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted thiazole derivatives depending on the electrophile used.
Scientific Research Applications
2-{2-[(3-Hydroxyphenyl)amino]-1,3-thiazol-4-yl}acetic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, antibacterial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a precursor for various chemical syntheses.
Comparison with Similar Compounds
Similar Compounds
3-[(4-Hydroxyphenyl)amino]propanoic acid: Similar structure but with a propanoic acid moiety instead of acetic acid.
2-[(3-Hydroxyphenyl)amino]pyrimidine-4-yl}amino)benzamide: Contains a pyrimidine ring instead of a thiazole ring.
Uniqueness
2-{2-[(3-Hydroxyphenyl)amino]-1,3-thiazol-4-yl}acetic acid is unique due to the presence of both the thiazole ring and the hydroxyphenylamino group, which confer distinct biological activities and chemical reactivity. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound for research and industrial applications .
Properties
IUPAC Name |
2-[2-(3-hydroxyanilino)-1,3-thiazol-4-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3S/c14-9-3-1-2-7(4-9)12-11-13-8(6-17-11)5-10(15)16/h1-4,6,14H,5H2,(H,12,13)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYRFBCKTUMWMRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)NC2=NC(=CS2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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